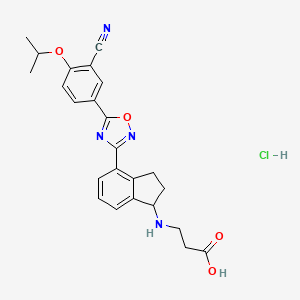

![molecular formula C22H23N2O4S- B1148463 叔丁基((4-(2-羟基-1-苯乙氧基)苯并[b]噻吩-2-基)(亚氨基)甲基)氨基甲酸酯 CAS No. 1209492-90-9](/img/structure/B1148463.png)

叔丁基((4-(2-羟基-1-苯乙氧基)苯并[b]噻吩-2-基)(亚氨基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives, including those similar to the compound , typically involves strategies such as the reaction of aldehydes with tert-butyl N-hydroxycarbamate in specific conditions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for understanding their reactivity and properties. Unfortunately, specific details regarding the molecular structure analysis of the title compound were not found in the available literature. However, molecular structure analysis often involves techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to elucidate the arrangement of atoms within the molecule.

Chemical Reactions and Properties

The chemical reactions of tert-butyl carbamate derivatives, including reactions with organometallics and other transformations, indicate their versatility as synthetic intermediates. For example, the reaction of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates with organometallic compounds to produce N-(Boc)hydroxylamines showcases the compound's reactivity (Guinchard, Vallée, & Denis, 2005).

科学研究应用

催化反应

叔丁基氨基甲酸酯,包括与叔丁基((4-(2-羟基-1-苯乙氧基)苯并[b]噻吩-2-基)(亚氨基)甲基)氨基甲酸酯类似的变体,在催化反应中具有应用。一个例子是在铑催化的芳基硼酸向原位生成的 N-叔丁氧羰基芳基亚胺的非对映选择性加成中 (Storgaard 和 Ellman,2009)。

聚合物的合成和性质

这些化合物用于聚合物的合成和改性。例如,已经开发出具有叔丁基氨基甲酸酯基团的单体抗氧化剂,展示了对热氧化的稳定作用以及与乙烯基单体共聚的能力 (Pan、Liu 和 Lau,1998)。另一项研究使用类似的化合物合成了分子量更高的抗氧化剂,提高了它们的热稳定性以及在保护聚丙烯等聚合物免受热氧化的有效性 (Pan、Liu 和 Lau,1998)。

药物合成中的中间体

叔丁基氨基甲酸酯等化合物是生物活性化合物合成中的重要中间体。例如,已为奥希替尼 (AZD9291) 的合成建立了一种合成方法,奥希替尼是一种用于癌症治疗的药物 (Zhao 等,2017)。

电子和材料科学

在电子和材料科学中,这些化合物有助于合成供体-受体-供体型聚合物,用于太阳能电池等应用。例如,已经合成叔丁基苯并咪唑衍生物并研究了它们在有机太阳能电池中的电化学和光学性质 (Ozelcaglayan 等,2012)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate involves the reaction of 4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine with tert-butyl N-(chlorocarbonyl)carbamate, followed by the addition of iminodiacetic acid and triethylamine to form the final product.", "Starting Materials": [ "4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine", "tert-butyl N-(chlorocarbonyl)carbamate", "iminodiacetic acid", "triethylamine" ], "Reaction": [ "Step 1: Dissolve 4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine in dry dichloromethane.", "Step 2: Add tert-butyl N-(chlorocarbonyl)carbamate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add iminodiacetic acid and triethylamine to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Purify the product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Step 5: Obtain the final product, tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate, as a white solid." ] } | |

CAS 编号 |

1209492-90-9 |

分子式 |

C22H23N2O4S- |

分子量 |

411.49402 |

IUPAC 名称 |

tert-butyl N-[4-(2-hydroxy-1-phenylethoxy)-1-benzothiophene-2-carboximidoyl]carbamate |

InChI |

InChI=1S/C22H24N2O4S/c1-22(2,3)28-21(26)24-20(23)19-12-15-16(10-7-11-18(15)29-19)27-17(13-25)14-8-5-4-6-9-14/h4-12,17,25H,13H2,1-3H3,(H2,23,24,26) |

SMILES |

CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)OC(CO)C3=CC=CC=C3 |

同义词 |

(E)-tert-butyl aMino(4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)MethylenecarbaMate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)